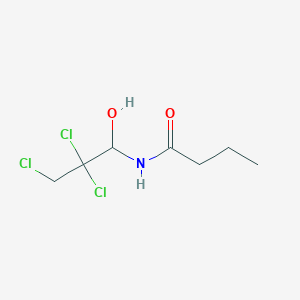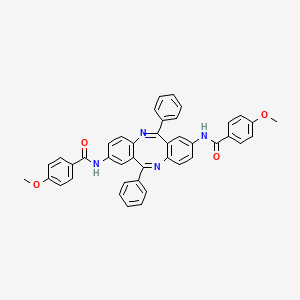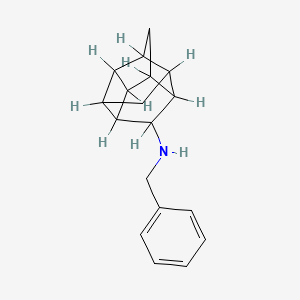
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride is a chemical compound with a unique structure that combines a cyclohexyl ring with morpholine and acetamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride typically involves the reaction of 1,3,3,5-tetramethylcyclohexylamine with 4-morpholineacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(1,3,3,5-tetramethylcyclohexyl)-4-morpholineacetamide N-oxide.
Reduction: Formation of N-(1,3,3,5-tetramethylcyclohexyl)-4-morpholineacetamide.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide
- N-(1,3,3,5-Tetramethylcyclohexyl)-4-piperidineacetamide
- N-(1,3,3,5-Tetramethylcyclohexyl)-4-pyrrolidineacetamide
Uniqueness
N-(1,3,3,5-Tetramethylcyclohexyl)-4-morpholineacetamide hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
109452-18-8 |
|---|---|
Fórmula molecular |
C16H31ClN2O2 |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-(1,3,3,5-tetramethylcyclohexyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H30N2O2.ClH/c1-13-9-15(2,3)12-16(4,10-13)17-14(19)11-18-5-7-20-8-6-18;/h13H,5-12H2,1-4H3,(H,17,19);1H |
Clave InChI |
PXVANOWCPYSZHN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)NC(=O)CN2CCOCC2)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)

![9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12741010.png)










